Home > Products > Screening Compounds P26326 > Levopropoxyphene hydrochloride
Levopropoxyphene hydrochloride -

Levopropoxyphene hydrochloride

Catalog Number: EVT-1593430
CAS Number:
Molecular Formula: C22H30ClNO2
Molecular Weight: 375.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Levopropoxyphene hydrochloride is a hydrochloride. It contains a levopropoxyphene.
Overview

Levopropoxyphene hydrochloride is a pharmaceutical compound that serves primarily as an antitussive agent. It is an optical isomer of dextropropoxyphene, which has analgesic properties, while levopropoxyphene itself is noted for its cough suppressant effects. This compound was previously marketed in the United States under the trade name Novrad by Eli Lilly but was withdrawn from the market in the 1970s due to safety concerns and lack of efficacy compared to other available medications .

Source and Classification

Levopropoxyphene hydrochloride is derived from propoxyphene, which is a member of the diphenylbutylamine class of compounds. It is classified as a small molecule and exhibits antitussive activity without significant analgesic effects. The compound is identified by its Chemical Abstracts Service number 55557-30-7 and has been categorized as withdrawn from clinical use .

Synthesis Analysis

The synthesis of levopropoxyphene involves several key reactions:

  1. Friedel-Crafts Acylation: This initial step involves the acylation of benzene with propionyl chloride in the presence of aluminum chloride as a Lewis acid to form propiophenone.
  2. Mannich Reaction: Propiophenone undergoes a Mannich reaction with formaldehyde and dimethylamine to yield the corresponding aminoketone. This step is crucial as it introduces the amine functionality necessary for further transformations .
  3. Grignard Reaction: The aminoketone is then reacted with benzylmagnesium bromide in a Grignard reaction, producing an amino alcohol intermediate. This intermediate does not exhibit analgesic activity in animal models, indicating its specificity for antitussive properties .
  4. Esterification: Finally, the amino alcohol is esterified using propionic anhydride to produce levopropoxyphene hydrochloride. This esterification step finalizes the structure and enhances the pharmacological properties of the compound .
Molecular Structure Analysis

Levopropoxyphene hydrochloride has a complex molecular structure characterized by multiple chiral centers. Its molecular formula is C22H29NO2C_{22}H_{29}NO_{2} with a molar mass of approximately 339.479 g/mol. The IUPAC name for this compound is (2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate.

Structural Data

  • CAS Number: 55557-30-7
  • InChI Key: VZPXFHVJUUSVLH-VNJAQMQMSA-N
  • SMILES Notation: CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O

The compound features two chiral centers, leading to potential stereoisomerism, although only specific configurations are biologically active .

Chemical Reactions Analysis

Levopropoxyphene can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, which may modify its functional groups and potentially alter its pharmacological properties.
  2. Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can reduce certain functionalities within the molecule, impacting its activity and stability.
  3. Substitution Reactions: Nucleophilic substitution reactions can occur, typically utilizing reagents such as sodium hydroxide or potassium cyanide, which may introduce new functional groups or alter existing ones .
Mechanism of Action

Levopropoxyphene functions primarily as an antitussive by acting on the central nervous system to suppress cough reflexes. It binds poorly to sigma-1 receptors, which differentiates it from other cough suppressants that may have more pronounced side effects due to stronger receptor interactions. The specific mechanism involves modulation of neuronal pathways responsible for cough reflex initiation, although detailed molecular pathways remain less characterized compared to other antitussives .

Physical and Chemical Properties Analysis

Levopropoxyphene hydrochloride exhibits several notable physical and chemical properties:

  • State: Solid
  • Melting Point: Approximately 75–76°C
  • Water Solubility: Approximately 3.32 mg/L at 25°C
  • LogP (Partition Coefficient): 4.11, indicating moderate lipophilicity which affects its absorption and distribution in biological systems.

These properties suggest that levopropoxyphene hydrochloride has reasonable stability under physiological conditions but may present challenges in solubility for certain formulations .

Applications

Historical Development and Regulatory Trajectory of Levopropoxyphene Hydrochloride

Discovery and Early Synthesis of Levopropoxyphene

Levopropoxyphene ((2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate) was first synthesized in 1953 by Pohland and Sullivan as part of Eli Lilly’s exploration of propoxyphene’s stereoisomers [4]. The initial synthetic route involved four stereospecific steps: Friedel-Crafts acylation of benzene with propionyl chloride yielded propiophenone, followed by a Mannich reaction introducing formaldehyde and dimethylamine to form an aminoketone intermediate. Benzylmagnesium bromide addition created a chiral amino alcohol, with subsequent esterification using propionic anhydride yielding racemic propoxyphene. Resolution of the racemate isolated the pharmacologically distinct (2S,3R) enantiomer—levopropoxyphene [4] [7]. Early pharmacological screening revealed its unique profile: unlike its dextro counterpart, it lacked μ-opioid receptor affinity and analgesic efficacy but demonstrated significant antitussive (cough-suppressant) activity in animal models [1] [4]. This enantiomer-specific divergence prompted Eli Lilly to pursue separate development pathways. The compound was classified as a stilbene, belonging to the phenylpropanoid superclass of organic compounds characterized by a 1,2-diphenylethylene backbone [1] [5].

Comparative Development with Dextropropoxyphene: Mirror-Image Nomenclature and Trademark Strategies

The development of propoxyphene enantiomers exemplifies early recognition of chiral pharmacology. While levopropoxyphene (Novrad®) exhibited antitussive properties, dextropropoxyphene (Darvon®) functioned as a μ-opioid receptor agonist with analgesic effects [1] [5] [7]. Eli Lilly strategically employed mirror-image nomenclature and branding: "Novrad" is "Darvon" spelled backward, visually emphasizing their enantiomeric relationship [4] [7]. This remains a notable example of pharmaceutical marketing reflecting chemical stereochemistry.

Table 1: Comparative Properties of Propoxyphene Enantiomers

PropertyLevopropoxyphene (Novrad®)Dextropropoxyphene (Darvon®)
Chemical Configuration(2S,3R)(2R,3S)
Primary Pharmacological ActionAntitussive (cough suppression)Analgesic (μ-opioid agonist)
Opioid Receptor BindingNegligible affinityHigh affinity for μ-receptors
FDA Approval Year19621957
Therapeutic CategoryNon-opioid antitussiveSchedule IV opioid analgesic
Key Trade NameNovrad®Darvon®

Mechanistically, dextropropoxyphene activated μ-, δ-, and κ-opioid receptors, whereas levopropoxyphene showed no significant receptor binding or analgesic efficacy even at high doses [1] [5] [7]. This stark contrast underscored the importance of stereoselectivity in drug action and influenced regulatory assessments treating them as distinct therapeutic entities.

Regulatory Withdrawal: Chronology of Market Discontinuation (1970s–2020s

Levopropoxyphene’s market presence was relatively short-lived. Approved by the FDA on March 21, 1962, as an antitussive [1], it faced declining use throughout the 1970s due to:

  • Efficacy Concerns: Clinical studies questioned its antitussive superiority over codeine or dextromethorphan [1] [4].
  • Commercial Factors: Its niche indication lacked the market potential of analgesics like dextropropoxyphene [8].
  • Early Safety Signals: Emerging case reports associated toxicity with metabolite accumulation, though less severe than dextropropoxyphene's cardiotoxic nor-metabolite [1] [5].

Consequently, Eli Lilly withdrew Novrad® voluntarily in the late 1970s from major markets, preceding the protracted regulatory battles surrounding its analgesic enantiomer. Dextropropoxyphene faced bans much later: the European Medicines Agency (2009) and U.S. FDA (2010) cited cardiotoxicity (QT prolongation, fatal arrhythmias) and overdose risks [5] [8]. India banned dextropropoxyphene in 2013, implicitly ending any residual use of the levo form [8].

Table 2: Regulatory Timeline for Levopropoxyphene and Related Compounds

DecadeRegion/AgencyActionPrimary Rationale
1960sUSA (FDA)Approval of Levopropoxyphene (Novrad®) (1962)Antitussive efficacy
1970sUSA/EuropeVoluntary withdrawal of Levopropoxyphene by manufacturerLimited efficacy, commercial viability, safety concerns
2000sEuropean Medicines AgencyWithdrawal of Dextropropoxyphene (2009)Cardiotoxicity, overdose deaths
2010sU.S. FDAWithdrawal of Dextropropoxyphene (2010)Dose-related cardiotoxicity (QT effects)
2010sIndiaBan on Dextropropoxyphene (2013)Cardiotoxicity, misuse potential; impacted levo isomer availability

Ethical Implications of Enantiomer-Specific Drug Regulation

The divergent regulatory fates of propoxyphene enantiomers raise significant ethical questions:

  • Resource Allocation for "Non-Blockbuster" Enantiomers: Levopropoxyphene’s development as a pure enantiomer was scientifically justified but commercially challenging. Its withdrawal reflected not only efficacy concerns but also the pharmaceutical industry’s prioritization of high-revenue analgesics over niche antitussives [8]. This highlights a systemic bias where economically marginal drugs, even if clinically useful for specific populations (e.g., those intolerant to other antitussives), receive insufficient investment for safety/efficacy refinements or risk mitigation strategies [8] [9].

  • Vulnerable Populations and Access: Dextropropoxyphene’s withdrawal in countries like India eliminated an affordable Step II WHO analgesic, exacerbating pain management inequities in resource-limited settings [8]. While levopropoxyphene was not an analgesic, its history reflects a broader pattern: inexpensive enantiomers or drugs face disproportionate scrutiny and withdrawal driven often by high-income country regulatory decisions, without adequate consideration of alternative access in low/middle-income countries (LMICs) [8]. The ethical principle of justice demands equitable access to essential medicines, yet LMICs often inherit withdrawal decisions made for different contexts [3] [8] [9].

  • Evidence Generation and Bias: Critics argue that safety concerns against inexpensive drugs like dextropropoxyphene gain traction partly because expensive alternatives (e.g., tapentadol) dominate research funding [8]. Levopropoxyphene received minimal post-marketing research compared to its profitable mirror image. This creates an evidence void, making defensible risk-benefit assessments for specific populations (e.g., palliative care) difficult and potentially enabling non-evidence-based withdrawals [6] [8] [9].

  • Therapeutic Misconception in Regulation: Regulators face pressure to adopt precautionary principles ("do no harm"). However, withdrawing drugs without affordable, equally effective alternatives may cause net population harm—termed "regulatory neglect" [8] [9]. Levopropoxyphene’s case underscores the need for nuanced, context-sensitive risk-benefit analyses weighing autonomy (patient/physician choice), beneficence (overall benefit), and justice (equitable access) [3] [9].

Properties

Product Name

Levopropoxyphene hydrochloride

IUPAC Name

[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;hydron;chloride

Molecular Formula

C22H30ClNO2

Molecular Weight

375.9 g/mol

InChI

InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H/t18-,22-;/m1./s1

InChI Key

QMQBBUPJKANITL-TVNLMDKXSA-N

Canonical SMILES

[H+].CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.[Cl-]

Isomeric SMILES

[H+].CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.